molecular formula C14H20BNO5 B8787921 (4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)boronic acid

(4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)boronic acid

Cat. No. B8787921
M. Wt: 293.13 g/mol
InChI Key: XYYYMAUDTDOQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)boronic acid is a useful research compound. Its molecular formula is C14H20BNO5 and its molecular weight is 293.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)boronic acid

Molecular Formula

C14H20BNO5

Molecular Weight

293.13 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]boronic acid

InChI

InChI=1S/C14H20BNO5/c1-14(2,3)21-13(17)16-6-7-20-12-5-4-11(15(18)19)8-10(12)9-16/h4-5,8,18-19H,6-7,9H2,1-3H3

InChI Key

XYYYMAUDTDOQLY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OCCN(C2)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,1-dimethylethyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (30.0 g, 91.4 mmol) and triisopropyl borate (22.4 g, 119 mmol) in THF (300 mL) was cooled to −78° C., and a 2.5 M solution of n-butyllithium in hexanes (47.6 mL, 119 mmol) was added dropwise over 40 min at this temperature. The reaction mixture was stirred at −78° C. for an additional 30 min, then quenched by dropwise addition of 2 N hydrochloric acid (80 ml), and allowed to warm up to room temperature. Ethyl acetate (100 mL) and water (100 mL) were added, the organic layer was separated, and the aqueous layer was extracted with ethyl acetate (100 mL). The combined organic layers were washed with water, dried over sodium sulfate, and concentrated. Hexane (200 mL) was added to the residue and the mixture was stirred overnight. The precipitate was filtered, washed several times with hexane, and dried to give (4-{[(1,1-dimethylethyl)oxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)boronic acid (23.4 g, 87%) as a colorless solid. MS (EI) for C14H20BNO5: 294 (MH+).
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
47.6 mL
Type
reactant
Reaction Step Two

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